2,4,6-Trinitrophenol ethyl pyridine-3-carboxylate

Description

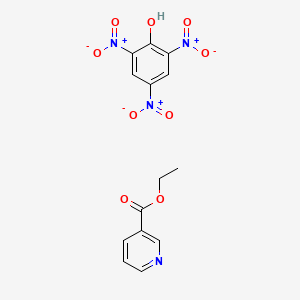

2,4,6-Trinitrophenol ethyl pyridine-3-carboxylate is a nitroaromatic ester compound combining the explosive nitro-functionalized phenolic moiety of 2,4,6-trinitrophenol (picric acid) with a pyridine-3-carboxylate ester group. This compound likely shares hazards with picric acid, including flammability, shock sensitivity, and toxicity, but esterification could reduce acidity and alter its reactivity profile .

Properties

IUPAC Name |

ethyl pyridine-3-carboxylate;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.C6H3N3O7/c1-2-11-8(10)7-4-3-5-9-6-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,2H2,1H3;1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLONJJNGVYWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrophenol ethyl pyridine-3-carboxylate typically involves the esterification of 2,4,6-trinitrophenol with ethyl pyridine-3-carboxylate. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrophenol ethyl pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro groups in the compound can be oxidized to form nitroso derivatives.

Reduction: The nitro groups can also be reduced to amino groups under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2,4,6-Trinitrophenol ethyl pyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrophenol ethyl pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with enzymes and proteins, inhibiting their function and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of 2,4,6-Trinitrophenol Ethyl Pyridine-3-Carboxylate and Structural Analogs

Key Findings:

Reactivity and Stability: Unlike picric acid, the ethyl pyridine-3-carboxylate group may stabilize the nitroaromatic core, reducing explosive sensitivity. However, the trinitrophenol moiety retains inherent instability, requiring handling in solution or wet conditions to prevent detonation . Pyridine-3-carboxylate esters (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate) exhibit regioselective reactivity under controlled conditions, suggesting that the target compound’s ester group could direct substitution or decomposition pathways .

Unlike metal picrates, which are shock-sensitive, the organic ester may exhibit lower metallic reactivity, though compatibility testing with metals is critical .

Applications: Potential niche uses in explosives or pyrotechnics, similar to picric acid, but with modified solubility for specialized formulations. Limited pharmaceutical utility due to toxicity, though pyridine carboxylate esters are common in drug synthesis .

Biological Activity

2,4,6-Trinitrophenol ethyl pyridine-3-carboxylate, often referred to as a derivative of trinitrophenol (TNP), exhibits a range of biological activities that have garnered significant interest in medicinal chemistry and pharmacology. This compound is notable for its potential therapeutic applications due to its unique chemical structure and reactivity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula : C₉H₈N₄O₇

- Molecular Weight : 240.18 g/mol

The presence of the trinitrophenol moiety contributes to its reactivity and biological activity, particularly in relation to enzyme inhibition and interaction with cellular components.

This compound primarily exerts its biological effects through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cellular proliferation and apoptosis.

- DNA Interaction : The compound may interact with nucleic acids, potentially affecting gene expression and cellular function.

Anticancer Properties

Research indicates that this compound has promising anticancer properties. It has been studied for its ability to:

- Induce apoptosis in various cancer cell lines.

- Inhibit cell proliferation by targeting key signaling pathways.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the antimicrobial efficacy of this compound against selected microorganisms .

Research Findings

A comprehensive review of literature highlights several key findings regarding the biological activity of this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.

- Anti-inflammatory Properties : In vitro studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.